molecular formula C16H17ClN4O2S B2551008 2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide CAS No. 400074-95-5

2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide

Cat. No.: B2551008
CAS No.: 400074-95-5
M. Wt: 364.85
InChI Key: BUIOXIWVVCOYLY-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H17ClN4O2S and its molecular weight is 364.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Hydrazine, carbothioamide derivatives, and their reactions with various agents for the synthesis of different derivatives have been extensively studied. For example, Darehkordi and Ghazi (2013) explored the synthesis of new classes of derivatives through reactions involving thiosemicarbazide and various chlorides, leading to the formation of compounds with potential as monomers for dendrimer synthesis (Darehkordi & Ghazi, 2013).

Coordination Compounds and Anticancer Activity

Pakhontsu et al. (2014) discussed the coordination of hydrazinecarbothioamides with copper and nickel to form compounds that showed in vitro inhibition against the growth of myeloid human leukemia HL-60 cancer cells (Pakhontsu et al., 2014).

Structural Characterization and Biological Interactions

Significant work has been done in the area of structural characterization and the study of biological interactions of related compounds. Muralisankar et al. (2016) synthesized ligands and complexes based on thiosemicarbazone and examined their interaction with DNA and proteins, showing potential for anticancer activity (Muralisankar et al., 2016).

Antiviral and Antimicrobial Activities

Compounds synthesized from reactions involving hydrazine derivatives have been evaluated for their antiviral and antimicrobial properties. For example, Sayed and Ali (2007) synthesized derivatives through reactions with hydrazine derivatives and tested them for antiviral evaluations (Sayed & Ali, 2007).

Molecular Docking and Antibacterial Activity

Bhat et al. (2022) synthesized N-substituted phenyl/cyclohexyl derivatives and evaluated them for antibacterial activity, highlighting the potential of these compounds as antimicrobials (Bhat et al., 2022).

Properties

IUPAC Name

1-[[1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2S/c1-2-18-16(24)20-19-14(22)13-4-3-9-21(15(13)23)10-11-5-7-12(17)8-6-11/h3-9H,2,10H2,1H3,(H,19,22)(H2,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOXIWVVCOYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=CN(C1=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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